An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-ethyl-6-methylaniline
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-ethyl-6-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Anilines
Substituted anilines are a cornerstone of modern medicinal chemistry and materials science. Their versatile scaffold allows for fine-tuning of electronic and steric properties, making them invaluable building blocks in the synthesis of a wide range of functional molecules, from targeted therapeutics to advanced polymers.[1][2] 4-Chloro-2-ethyl-6-methylaniline, a member of this important class, presents a unique combination of substituents that modulate its chemical behavior. The presence of a chloro group, an ethyl group, and a methyl group on the aniline ring influences its nucleophilicity, basicity, and potential for intermolecular interactions. This guide provides a comprehensive overview of the physicochemical properties of 4-Chloro-2-ethyl-6-methylaniline, offering insights into its molecular characteristics and providing a framework for its application in research and development. While this specific molecule may not be extensively documented in public literature, this guide extrapolates from well-established principles and data from analogous structures to provide a robust technical profile.
Core Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is fundamental to its application. These parameters govern its solubility, reactivity, and pharmacokinetic profile. The following table summarizes the key physicochemical properties of 4-Chloro-2-ethyl-6-methylaniline.
| Property | Value | Source/Method |
| IUPAC Name | 4-chloro-2-ethyl-6-methylaniline | [3] |
| CAS Number | 70598-48-0 | [3] |
| Molecular Formula | C₉H₁₂ClN | [3] |
| Molecular Weight | 169.65 g/mol | [3][4] |
| Boiling Point | 139 °C at 13 mmHg | [5] |
| Melting Point | Not available (estimated to be a low-melting solid or liquid at room temperature) | |
| Solubility | Expected to be sparingly soluble in water and soluble in organic solvents. | |
| pKa | Estimated to be in the range of 3-4 |
Molecular Structure and Identification
The structural arrangement of 4-Chloro-2-ethyl-6-methylaniline dictates its chemical identity and reactivity.
Caption: 2D structure of 4-Chloro-2-ethyl-6-methylaniline.
Spectroscopic Profile
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Two singlets or two doublets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electron-donating amino and alkyl groups and the electron-withdrawing chloro group.
-
Amino Protons: A broad singlet (δ 3.5-4.5 ppm) for the -NH₂ protons. The chemical shift can vary depending on the solvent and concentration.
-
Ethyl Group Protons: A quartet (δ 2.5-2.8 ppm) for the -CH₂- protons and a triplet (δ 1.1-1.3 ppm) for the -CH₃ protons.
-
Methyl Group Protons: A singlet (δ 2.1-2.3 ppm) for the protons of the methyl group attached to the aromatic ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-150 ppm). The carbon attached to the nitrogen will appear more upfield, while the carbons attached to the chlorine and alkyl groups will have characteristic shifts.
-
Ethyl Group Carbons: Two signals, one for the -CH₂- carbon (δ ~25-30 ppm) and one for the -CH₃ carbon (δ ~13-16 ppm).
-
Methyl Group Carbon: A signal for the methyl carbon attached to the ring (δ ~17-21 ppm).
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 169. Due to the presence of the chlorine atom, an M+2 peak with approximately one-third the intensity of the molecular ion peak is expected, corresponding to the ³⁷Cl isotope. Fragmentation patterns will likely involve the loss of the ethyl and methyl groups.
Infrared (IR) Spectroscopy:
-
N-H Stretching: Two characteristic sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C-H Stretching: Bands in the 2850-3000 cm⁻¹ region for the alkyl C-H stretching and above 3000 cm⁻¹ for the aromatic C-H stretching.
-
C=C Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
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C-N Stretching: A band in the 1250-1350 cm⁻¹ region.
-
C-Cl Stretching: A band in the 1000-1100 cm⁻¹ region.
Experimental Protocols for Physicochemical Property Determination
The following section outlines standardized, self-validating protocols for the experimental determination of key physicochemical properties of 4-Chloro-2-ethyl-6-methylaniline.
Determination of Melting and Boiling Points
Rationale: Melting and boiling points are fundamental physical constants that provide an indication of a compound's purity. For anilines, these properties are influenced by the nature and position of substituents which affect intermolecular forces such as hydrogen bonding and van der Waals interactions.
Protocol for Melting Point Determination (if solid):
-
Sample Preparation: A small, dry sample of 4-Chloro-2-ethyl-6-methylaniline is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at a rate of 1-2 °C/min near the expected melting point.
-
Data Recording: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range. A sharp melting range indicates high purity.
Protocol for Boiling Point Determination:
-
Micro Boiling Point Method (Siwoloboff's Method): This method is suitable for small sample quantities.
-
Apparatus Setup: A small amount of the liquid sample is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube. The fusion tube is then attached to a thermometer and heated in a heating bath (e.g., silicone oil).
-
Measurement: The bath is heated slowly. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The heating is then stopped.
-
Data Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. For the boiling point under reduced pressure, a vacuum distillation apparatus is used.[5]
Determination of Solubility
Rationale: Solubility is a critical parameter in drug development, influencing formulation and bioavailability. The solubility of anilines is dependent on the balance between the hydrophobic aromatic ring and the hydrophilic amino group, as well as the effects of other substituents.
Protocol for Aqueous Solubility Determination (Shake-Flask Method):
-
Sample Preparation: An excess amount of 4-Chloro-2-ethyl-6-methylaniline is added to a known volume of deionized water in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid/liquid.
-
Quantification: A filtered aliquot of the saturated aqueous solution is carefully removed and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of pKa
Rationale: The pKa value indicates the acidity or basicity of a compound and is crucial for understanding its ionization state at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. The basicity of the aniline nitrogen is significantly influenced by the electronic effects of the ring substituents.
Protocol for pKa Determination (Potentiometric Titration):
-
Sample Preparation: A precisely weighed amount of 4-Chloro-2-ethyl-6-methylaniline is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if aqueous solubility is low).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
Analytical Methodologies
Robust analytical methods are essential for the quality control and quantification of 4-Chloro-2-ethyl-6-methylaniline in various matrices.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 4-Chloro-2-ethyl-6-methylaniline | C9H12ClN | CID 3018019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-chloro-2-ethyl-6-methylaniline 95% | CAS: 70598-48-0 | AChemBlock [achemblock.com]
- 5. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]
